molecular formula C12H10BrN3 B102971 Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide CAS No. 15764-36-0

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide

Cat. No. B102971
CAS RN: 15764-36-0
M. Wt: 276.13 g/mol
InChI Key: JOXHPLVWTLWNBX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine is a significant heterocyclic compound in synthetic chemistry and pharmaceutical chemistry . It has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s found in a variety of natural products, medicinal compounds, and functional materials as structural fragments .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A new approach to manufacturing 2-arylsubstituted imidazo[1,2-a]pyrimidines has been developed . This method combines two components in a single reaction under green chemistry conditions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidine is a fused bicyclic 5,6 heterocycle . It’s a structural fragment found in a variety of natural products, medicinal compounds, and functional materials .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine has been functionalized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Future Directions

The future directions of Imidazo[1,2-a]pyrimidine research could involve further exploration of its synthesis methodologies, functionalizations, and applications in medicinal chemistry . The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3.BrH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXHPLVWTLWNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166298
Record name Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide

CAS RN

15764-36-0
Record name Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrimidine, 2-phenyl-, monohydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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